

# Preclinical Profile of KRAS G12C Inhibitor 143D: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KRAS G12C inhibitor 14

Cat. No.: B10830302

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for 143D, a novel, highly potent, and selective covalent inhibitor of the KRAS G12C mutation. The data presented herein demonstrates 143D's significant anti-tumor activity in both *in vitro* and *in vivo* models, highlighting its potential as a promising therapeutic candidate for KRAS G12C-mutant cancers.

## Executive Summary

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation has emerged as a key therapeutic target. 143D is a novel tetrahydronaphthyridine derivative identified through structure-based drug design.<sup>[1]</sup> It covalently binds to the Switch-II pocket of the KRAS G12C protein, locking it in an inactive state.<sup>[1]</sup> Preclinical studies show that 143D exhibits comparable or superior potency and a more favorable pharmacokinetic profile than the well-characterized KRAS G12C inhibitors AMG510 (sotorasib) and MRTX849 (adagrasib).<sup>[1]</sup> Furthermore, 143D demonstrates the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.<sup>[1]</sup>

## Biochemical and Cellular Activity

143D demonstrates potent and selective inhibition of KRAS G12C signaling pathways at low nanomolar concentrations.<sup>[1]</sup> Its activity has been characterized through various biochemical and cellular assays.

## Quantitative In Vitro Data

| Assay                                      | Metric | 143D                | MRTX849               | MRTX1133<br>(G12D<br>Inhibitor) |
|--------------------------------------------|--------|---------------------|-----------------------|---------------------------------|
| KRAS G12C-<br>SOS1 Interaction<br>(HTRF)   | IC50   | 21.1 nM             | Comparable to<br>143D | -                               |
| KRAS G12D-<br>SOS1 Interaction<br>(HTRF)   | IC50   | Little to no effect | -                     | 11.6 nM                         |
| ERK<br>Phosphorylation<br>(NCI-H358 cells) | IC50   | 0.002 μM            | -                     | -                               |
| CYPA-dependent<br>KRAS-BRAF<br>Interaction | IC50   | 0.002 μM            | -                     | -                               |

Note: Data for ERK phosphorylation and CYPA-dependent KRAS-BRAF interaction is for a compound referred to as "KRASG12C IN-14 (compound 15)" which may be a distinct entity from 143D.[\[2\]](#)

## Cellular Effects

In KRAS G12C-mutant cell lines, 143D selectively inhibits cell proliferation. This is achieved through the induction of G1-phase cell cycle arrest and apoptosis, driven by the downregulation of KRAS G12C-dependent signal transduction.[\[1\]](#) The inhibitor was shown to be ineffective against cell lines with other KRAS mutations or wild-type KRAS, highlighting its specificity.[\[1\]](#)

## In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of 143D was evaluated in various human cancer xenograft models.

## In Vivo Anti-Tumor Activity

Oral administration of 143D resulted in dose-dependent tumor growth inhibition in all tested xenograft models.<sup>[1]</sup> Notably, the treatment was well-tolerated, with no significant loss of body weight observed at any of the tested doses.<sup>[1]</sup> The in vivo efficacy of 143D was found to be comparable to that of AMG510 and MRTX849.<sup>[1]</sup>

## Pharmacokinetic Profile

Pharmacokinetic studies in mouse models revealed that 143D possesses favorable drug-like properties.<sup>[1]</sup>

| Parameter                                 | 143D   | MRTX849 |
|-------------------------------------------|--------|---------|
| Half-life (t <sub>1/2</sub> )             | Longer | Shorter |
| Maximum Concentration (C <sub>max</sub> ) | Higher | Lower   |
| Area Under the Curve (AUC)                | Higher | Lower   |

These findings suggest that 143D has a superior pharmacokinetic profile compared to MRTX849, which may translate to more sustained target inhibition in a clinical setting.<sup>[1]</sup> Furthermore, tissue distribution assays confirmed that 143D can cross the blood-brain barrier.<sup>[1]</sup>

## Mechanism of Action and Signaling Pathways

143D functions by covalently binding to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.<sup>[1]</sup> The primary signaling cascades affected are the MAPK/ERK and PI3K/mTOR/S6K pathways.<sup>[1]</sup>

[Click to download full resolution via product page](#)

Caption: KRAS G12C signaling pathway and the mechanism of action of 143D.

## Experimental Protocols

### KRAS/SOS1 Interaction Assay

The interaction between KRAS G12C or KRAS G12D and the SOS1 protein was measured using a homogeneous time-resolved fluorescence (HTRF) assay.[\[1\]](#)

- Platform: Cisbio HTRF technology.
- Procedure: Compounds were serially diluted and incubated with KRAS and SOS1 proteins.
- Detection: Fluorescence was measured at 665 nm and 620 nm using a microplate reader.
- Analysis: IC50 values were calculated based on the inhibition of the HTRF signal.[\[1\]](#)

## Cellular Proliferation Assay

The effect of 143D on the proliferation of various cancer cell lines was determined using a standard viability assay.

- Method: Cells were seeded in multi-well plates and treated with varying concentrations of the inhibitor.
- Incubation: Cells were incubated for a defined period (e.g., 72 hours).
- Measurement: Cell viability was assessed using reagents like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[\[3\]](#)
- Analysis: IC50 values were determined from dose-response curves.

## In Vivo Xenograft Studies

The anti-tumor efficacy of 143D was evaluated in mouse models bearing human cancer xenografts.

- Models: Mice subcutaneously implanted with KRAS G12C-mutant human cancer cell lines.
- Treatment: 143D was administered orally at various dose levels and schedules.[\[1\]](#)
- Monitoring: Tumor volume and body weight were measured regularly throughout the study.
- Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.



[Click to download full resolution via product page](#)

Caption: General workflow for the preclinical evaluation of 143D.

## Combination Therapy Potential

Preclinical evidence suggests that the anti-tumor activity of 143D can be enhanced when used in combination with other targeted agents. Synergistic effects were observed both in vitro and in vivo when 143D was combined with inhibitors of the EGFR/MEK/ERK signaling pathway.<sup>[1]</sup> This suggests a promising strategy to overcome potential resistance mechanisms and improve therapeutic outcomes.<sup>[4]</sup>

## Conclusion

The preclinical data for 143D strongly support its development as a potent and selective KRAS G12C inhibitor. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, and its robust anti-tumor activity in preclinical models, position it as a promising candidate for further clinical investigation in patients with KRAS G12C-mutated cancers.[\[1\]](#) The potential for synergistic activity with other targeted therapies further enhances its therapeutic promise.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of KRAS G12C Inhibitor 143D: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10830302#kras-g12c-inhibitor-14-preclinical-data\]](https://www.benchchem.com/product/b10830302#kras-g12c-inhibitor-14-preclinical-data)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)